molecular formula C18H25NO3 B5556176 [1-(3,4-Dimethoxyphenyl)cyclopentyl](pyrrolidin-1-yl)methanone

[1-(3,4-Dimethoxyphenyl)cyclopentyl](pyrrolidin-1-yl)methanone

Cat. No.: B5556176
M. Wt: 303.4 g/mol
InChI Key: HDDRJMUWNJTNCK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclopentylmethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl ring attached to a pyrrolidine moiety, with a methanone group linking them. The presence of two methoxy groups on the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopentylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a cyclization reaction involving suitable starting materials.

    Attachment of the Phenyl Ring: The phenyl ring, substituted with methoxy groups, is introduced through a coupling reaction.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately and then attached to the cyclopentyl intermediate.

    Introduction of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)cyclopentylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclopentylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentylmethanone involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring and the pyrrolidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyclopentyl ring, pyrrolidine moiety, and methoxy-substituted phenyl ring in 1-(3,4-Dimethoxyphenyl)cyclopentylmethanone contributes to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclopentyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-15-8-7-14(13-16(15)22-2)18(9-3-4-10-18)17(20)19-11-5-6-12-19/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDRJMUWNJTNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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